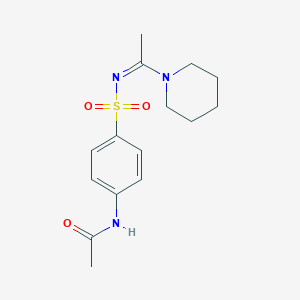
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide, also known as PEAQX, is a selective and potent antagonist of the AMPA subtype of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and AMPA receptors are important in mediating fast synaptic transmission. PEAQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide acts as a selective antagonist of the AMPA subtype of glutamate receptors. By blocking the activity of these receptors, N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide reduces the excitability of neurons and can prevent or reduce the severity of seizures. N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has also been shown to have neuroprotective effects by reducing the damage caused by excitotoxicity, a process in which excessive glutamate release leads to neuronal damage and death.
Efectos Bioquímicos Y Fisiológicos
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has been shown to reduce the severity of seizures in animal models of epilepsy. It has also been shown to have neuroprotective effects, reducing the damage caused by excitotoxicity and reducing the size of infarcts in animal models of stroke. N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has also been studied for its potential to enhance learning and memory in healthy individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide is a selective and potent antagonist of the AMPA subtype of glutamate receptors, making it a valuable tool for studying the role of these receptors in various neurological disorders. However, N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has a relatively short half-life, which can limit its effectiveness in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide. One area of interest is the potential use of N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide as a therapeutic agent for various neurological disorders, including epilepsy, stroke, and traumatic brain injury. Another area of interest is the potential use of N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide as a tool for studying the role of AMPA receptors in learning and memory. Additionally, further research is needed to optimize the administration and dosing of N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide in various experimental settings.
Métodos De Síntesis
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide can be synthesized by reacting N-(4-aminophenyl)acetamide with 1-(1-piperidinyl)ethanone and then treating the resulting product with sulfuryl chloride. The reaction yields N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide as a white solid with a purity of over 98%.
Aplicaciones Científicas De Investigación
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects and to reduce the severity of seizures in animal models. N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has also been studied for its potential to enhance learning and memory in healthy individuals.
Propiedades
Número CAS |
126826-70-8 |
|---|---|
Nombre del producto |
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide |
Fórmula molecular |
C15H21N3O3S |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-[4-[(Z)-1-piperidin-1-ylethylideneamino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C15H21N3O3S/c1-12(18-10-4-3-5-11-18)17-22(20,21)15-8-6-14(7-9-15)16-13(2)19/h6-9H,3-5,10-11H2,1-2H3,(H,16,19)/b17-12- |
Clave InChI |
FZECQDQRJAHDDA-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C(/C)\N2CCCCC2 |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCCCC2 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCCCC2 |
Sinónimos |
N-[4-[1-(1-piperidyl)ethylideneamino]sulfonylphenyl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



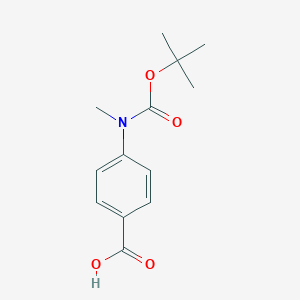
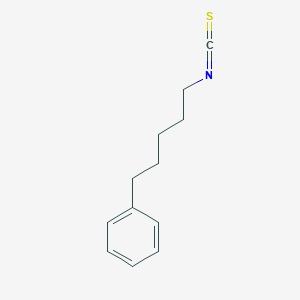
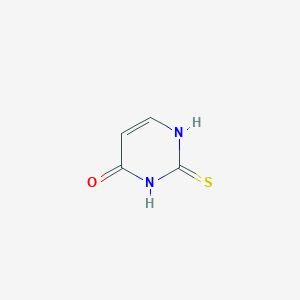


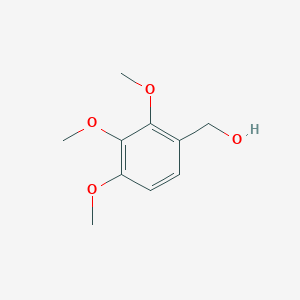
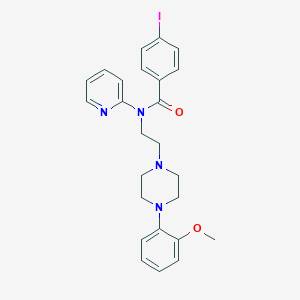
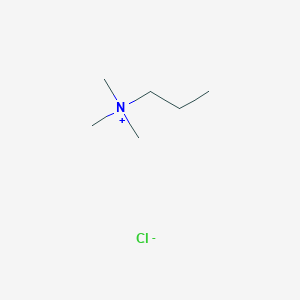
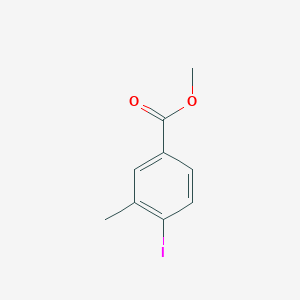
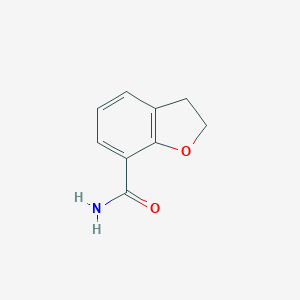
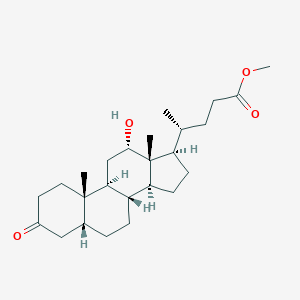
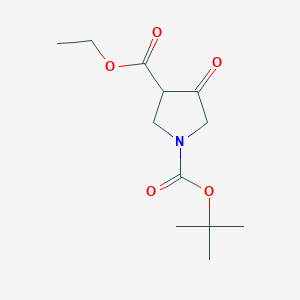
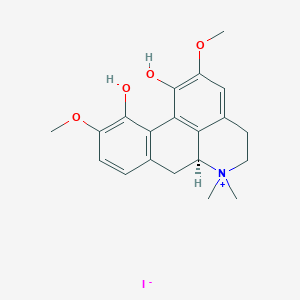
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)